molecular formula C14H12 B14658633 1,5-Diethenylnaphthalene CAS No. 46263-17-6

1,5-Diethenylnaphthalene

Cat. No.: B14658633
CAS No.: 46263-17-6
M. Wt: 180.24 g/mol
InChI Key: JQKOWSFGWIKBDS-UHFFFAOYSA-N
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Description

1,5-Diethenylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethylene groups attached to the 1 and 5 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diethenylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the reaction of 1,5-dibromonaphthalene with vinyl magnesium bromide in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones.

    Reduction: Reduction reactions can yield dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions often employ aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Diethenylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diethenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the ethylene groups. These groups can undergo polymerization, addition, and substitution reactions, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diethenylnaphthalene is unique due to its ethylene groups, which confer distinct reactivity and make it suitable for polymerization and other addition reactions. This sets it apart from other naphthalene derivatives that may not have the same versatility in chemical synthesis and applications .

Properties

CAS No.

46263-17-6

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

IUPAC Name

1,5-bis(ethenyl)naphthalene

InChI

InChI=1S/C14H12/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h3-10H,1-2H2

InChI Key

JQKOWSFGWIKBDS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C=CC=C(C2=CC=C1)C=C

Origin of Product

United States

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